molecular formula C7H10N2 B14457450 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 71807-24-4

7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene

Cat. No.: B14457450
CAS No.: 71807-24-4
M. Wt: 122.17 g/mol
InChI Key: OZQBLFZOKVIGJX-UHFFFAOYSA-N
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Description

7-Ethylidene-2,3-diazabicyclo[221]hept-2-ene is a chemical compound with the molecular formula C7H10N2 It belongs to the class of diazabicyclo compounds, which are characterized by a bicyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of ethylidene derivatives with 2,3-diazabicyclo[2.2.1]hept-2-ene. The reaction conditions often require the use of solvents such as acetonitrile or water and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and solvents would be used on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions can include a variety of substituted diazabicyclo compounds, as well as cycloalkene derivatives and other related structures .

Scientific Research Applications

7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound can undergo denitrogenation, leading to the formation of cycloalkene derivatives through migration-type mechanisms. This process involves the breaking and forming of chemical bonds, which can be analyzed using quantum topological methods to understand the electron density transfers and the evolution of the reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene include:

Uniqueness

What sets this compound apart from these similar compounds is its unique ethylidene group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying specific chemical reactions and for developing new synthetic methods.

Properties

CAS No.

71807-24-4

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

7-ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H10N2/c1-2-5-6-3-4-7(5)9-8-6/h2,6-7H,3-4H2,1H3

InChI Key

OZQBLFZOKVIGJX-UHFFFAOYSA-N

Canonical SMILES

CC=C1C2CCC1N=N2

Origin of Product

United States

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